Thymoquinone

Catalog No.
S545309
CAS No.
490-91-5
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymoquinone

CAS Number

490-91-5

Product Name

Thymoquinone

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3

InChI Key

KEQHJBNSCLWCAE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-methylbenzoquinone, 2-methyl-5-isopropyl-p-benzoquinone, dihydrothymoquinone, thymoquinone

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

Description

The exact mass of the compound Thymoquinone is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Effects

Thymoquinone exhibits potent anti-inflammatory and antioxidant properties. Studies suggest it can modulate the activity of various inflammatory mediators, thereby reducing inflammation and oxidative stress in the body []. This makes it a potential candidate for treating conditions like arthritis, asthma, and inflammatory bowel disease.

Potential in Cancer Treatment

Research suggests Thymoquinone possesses anti-cancer properties. Studies have shown its ability to induce cell death in various cancer cell lines while leaving healthy cells unharmed []. Additionally, TQ may enhance the effectiveness of conventional chemotherapy and reduce the development of resistance in cancer cells.

Thymoquinone is a natural compound primarily derived from the seeds of Nigella sativa, commonly known as black cumin. It is recognized for its distinctive chemical structure, characterized as 2-Isopropyl-5-methyl-1,4-benzoquinone. Thymoquinone constitutes a significant portion of the volatile oil extracted from black cumin seeds, which typically contains 18.4% to 24% thymoquinone along with other components such as monoterpenes and various fatty acids . This compound has garnered considerable attention for its diverse biological activities, particularly its potential therapeutic applications.

That contribute to its biological activity. It can participate in redox reactions due to its quinone structure, allowing it to act as an electron acceptor or donor. Notably, thymoquinone can be photodimerized to form dithymoquinone upon exposure to light, which may alter its biological properties . Additionally, it interacts with cellular signaling pathways and can modulate the activity of enzymes involved in inflammation and oxidative stress responses .

Thymoquinone exhibits a wide range of biological activities, including:

  • Antioxidant Activity: It scavenges free radicals and enhances the body's antioxidant defense mechanisms.
  • Anti-inflammatory Effects: Thymoquinone inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2, contributing to its anti-inflammatory properties .
  • Anticancer Properties: Research indicates that thymoquinone can induce apoptosis in various cancer cell lines by modulating key signaling pathways like the nuclear factor kappa B pathway and the mitogen-activated protein kinase pathway .
  • Neuroprotective Effects: Thymoquinone has shown potential in protecting neuronal cells from oxidative damage and inflammation .
  • Hepatoprotective Effects: It demonstrates protective effects on liver cells against toxins and oxidative stress .

Thymoquinone can be synthesized through various methods:

  • Isolation from Natural Sources: The most common method involves steam distillation of the seeds of Nigella sativa, followed by chromatographic techniques to isolate thymoquinone from the essential oil .
  • Chemical Synthesis: Synthetic routes have been developed using petrochemical derivatives, allowing for the production of thymoquinone in a laboratory setting. These methods often involve multi-step organic reactions designed to construct the benzoquinone structure .

Thymoquinone has a variety of applications across different fields:

  • Pharmaceuticals: Due to its anticancer, anti-inflammatory, and antioxidant properties, thymoquinone is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders .
  • Nutraceuticals: It is used in dietary supplements for its health benefits.
  • Cosmetics: Thymoquinone's antioxidant properties make it an attractive ingredient in skincare products aimed at reducing oxidative stress on the skin .

Studies have shown that thymoquinone interacts with several molecular targets:

  • Nuclear Factor Erythroid 2–Related Factor 2 Pathway: Thymoquinone activates this pathway, leading to increased expression of antioxidant enzymes and reduced inflammation .
  • Caspase Activation: It induces apoptosis through caspase-dependent pathways in cancer cells, highlighting its potential as an anticancer agent .
  • Cytokine Modulation: Thymoquinone treatment has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in various models of inflammation .

Several compounds share structural or functional similarities with thymoquinone. Here are some notable examples:

CompoundSourceKey Activities
DithymoquinoneDerived from thymoquinoneAntioxidant, anti-inflammatory
ThymohydroquinoneFrom Nigella sativa oilAntioxidant, potential neuroprotective effects
CurcuminTurmericAnti-inflammatory, anticancer
ResveratrolGrapesAntioxidant, cardioprotective
QuercetinVarious plantsAntioxidant, anti-inflammatory

Thymoquinone's uniqueness lies in its potent anticancer properties and specific interactions with cellular signaling pathways that differentiate it from other similar compounds. Its ability to induce apoptosis selectively in cancer cells while exhibiting protective effects on normal cells makes it a promising candidate for further research and therapeutic development.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

LogP

2.2 (LogP)
2.20

Appearance

Solid powder

Melting Point

44 - 45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O60IE26NUF

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2.

Pictograms

Irritant

Irritant

Other CAS

73940-92-8
490-91-5

Wikipedia

Thymoquinone
Wogonin

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1. Baell JB (March 2016). "Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)". Journal of Natural Products. 79 (3): 616–28. doi:10.1021/acs.jnatprod.5b00947. PMID 26900761.
2. Farkhondeh T, Samarghandian S, Borji A (September 2017). "An overview on cardioprotective and anti-diabetic effects of thymoquinone". Asian Pacific Journal of Tropical Medicine. 10 (9): 849–854. doi:10.1016/j.apjtm.2017.08.020. PMID 29080612.
3. Leong, Xin-Fang; Choy, Ker Woon; Alias, Aspalilah (2021-12-15). "Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review". Frontiers in Pharmacology. 12: 758929. doi:10.3389/fphar.2021.758929. ISSN 1663-9812. PMC 8715035. PMID 34975474.
4. Ali, Md Yousuf; Akter, Zakia; Mei, Zhiqiang; Zheng, Meiling; Tania, Mousumi; Khan, Md Asaduzzaman (February 2021). "Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms". Biomedicine & Pharmacotherapy. 134: 111157. doi:10.1016/j.biopha.2020.111157. ISSN 1950-6007. PMID 33370631. S2CID 229714190.

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